molecular formula C23H25N3O7S B296339 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide

2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide

Cat. No. B296339
M. Wt: 487.5 g/mol
InChI Key: CANLYJZFQFKLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide involves the inhibition of specific enzymes and proteins responsible for disease progression. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, it has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide vary depending on the specific disease or condition being targeted. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. However, its potency and selectivity can also be a limitation, as it may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for the study of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide. Some potential areas of research include investigating its potential as a therapeutic agent for other diseases, exploring its effects on different cell types, and optimizing its potency and selectivity for specific enzymes and proteins. Additionally, further studies may be needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide is a promising chemical compound that has potential applications in various fields. Its specificity for certain enzymes and proteins makes it a valuable tool for targeted inhibition, and its effects on cancer, inflammation, and neurodegenerative disorders warrant further investigation. With continued research, this compound may prove to be a valuable therapeutic agent for a wide range of diseases.

Synthesis Methods

The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide involves the reaction of 2,5-dimethoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of 3-pyridinecarboxylic acid and acetic anhydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(3-pyridinyl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been investigated for its ability to inhibit certain enzymes and proteins involved in disease progression.

properties

Molecular Formula

C23H25N3O7S

Molecular Weight

487.5 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C23H25N3O7S/c1-30-17-7-9-20(31-2)19(12-17)26(15-23(27)25-16-6-5-11-24-14-16)34(28,29)18-8-10-21(32-3)22(13-18)33-4/h5-14H,15H2,1-4H3,(H,25,27)

InChI Key

CANLYJZFQFKLCI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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